5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346687-64-6 |
|---|---|
Molecular Formula |
C8H5N3OS |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
5-(1,3,4-thiadiazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-5H |
InChI Key |
ONGUGFKXZFENJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=NN=CS2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 1,3,4 Thiadiazol 2 Yl Nicotinaldehyde and Its Analogs
Strategies for Constructing the 1,3,4-Thiadiazole (B1197879) Ring System
The 1,3,4-thiadiazole ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies often involve the formation of the five-membered ring through the cyclization of acyclic precursors containing the necessary nitrogen, carbon, and sulfur atoms.
Cyclization of Thiosemicarbazones and Semicarbazones
A widely utilized and efficient method for synthesizing the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazones. sbq.org.br Thiosemicarbazones, which are readily prepared by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300), can undergo oxidative cyclization to form 2-imino-1,3,4-thiadiazole derivatives. unipa.it This transformation can be promoted by various oxidizing agents. For instance, studies have shown that copper(II) salts can mediate this cyclization, leading to the formation of thiadiazoles. nih.gov
The general mechanism for the acid-catalyzed cyclization of thiosemicarbazide starts with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of a carboxylic acid, followed by dehydration. The sulfur atom then attacks the carbonyl group, leading to ring closure. A final dehydration step results in the aromatic 1,3,4-thiadiazole ring. sbq.org.br A variety of dehydrating agents, such as sulfuric acid and polyphosphoric acid, are commonly used to facilitate this reaction. nih.gov
| Reactant 1 | Reactant 2 | Reagent/Condition | Product Type |
| Aldehyde/Ketone | Thiosemicarbazide | Acid or Oxidizing Agent (e.g., Cu(II)) | Substituted 1,3,4-thiadiazole |
| Thiosemicarbazide | Carboxylic Acid | Dehydrating Agent (e.g., H₂SO₄, PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide | Acetyl Chloride | - | 2-Amino-5-methyl-1,3,4-thiadiazole |
Reactions Involving Carboxylic Acids, Carbonyl Chlorides, and Hydrazonyl Halides
The direct reaction of carboxylic acids with thiosemicarbazide is a fundamental approach to constructing 2-amino-5-substituted-1,3,4-thiadiazoles. encyclopedia.pub This reaction is typically carried out in the presence of a strong acid or dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE), which facilitates the cyclodehydration process. encyclopedia.pubrsc.orgmdpi.com The use of POCl₃ with a mixture of a carboxylic acid and thiosemicarbazide, followed by heating, is a common protocol. mdpi.com
Hydrazonoyl halides are also valuable precursors for synthesizing 1,3,4-thiadiazole derivatives. They can react with various sulfur-containing nucleophiles to yield the target heterocycle. For example, the reaction of hydrazonoyl halides with methyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazine-1-carbodithioate has been shown to produce substituted 1,3,4-thiadiazoles. mdpi.comresearchgate.net
| Starting Material | Reagent(s) | Key Transformation |
| Carboxylic Acid & Thiosemicarbazide | POCl₃ or Polyphosphate Ester (PPE) | Cyclodehydration |
| Hydrazonoyl Halide | Alkylidenecarbodithioate | Cyclization |
One-Pot Multicomponent Reactions for Thiadiazole Formation
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,3,4-thiadiazoles from simple starting materials in a single synthetic operation. nih.gov These reactions avoid the need to isolate intermediates, thereby saving time, reagents, and solvents.
A notable example involves the reaction between 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various substituted benzaldehydes, and 2-mercaptoacetic acid to produce thiazolidine-4-one hybrids containing a 1,3,4-thiadiazole ring. nih.gov Another efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of aldehydes and hydrazides using Lawesson's reagent, which acts as a thionating and cyclizing agent. semanticscholar.org This method proceeds through the formation of an N-acylhydrazone intermediate, which then undergoes thionation, cyclization, and subsequent oxidation to yield the final thiadiazole product. semanticscholar.org
Integration of the Nicotinyl (Pyridine-3-carbaldehyde) Moiety
To synthesize the target compound, 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde, the pyridine-3-carbaldehyde (nicotinaldehyde) unit must be incorporated into the molecular structure. This can be achieved either by using nicotinaldehyde as a starting block or by functionalizing a pre-formed pyridine-thiadiazole core.
Condensation Reactions with Nicotinaldehyde as a Starting Material
A straightforward method to incorporate the nicotinyl moiety is to use nicotinaldehyde directly in the synthesis. Following the principles of thiosemicarbazone formation and cyclization, nicotinaldehyde can be condensed with thiosemicarbazide to form the corresponding nicotinaldehyde thiosemicarbazone. Subsequent oxidative or acid-catalyzed cyclization of this intermediate would lead to a 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole. The aldehyde group required in the final product would need to be introduced in a separate step, for instance, by formylation of the pyridine (B92270) ring if it is not already present, or protected during the thiadiazole ring formation and later deprotected. General condensation reactions between aldehydes and pyrrole precursors are also well-established in heterocyclic synthesis. rsc.org
Coupling Reactions Involving Pyridine-Based Thiadiazole Precursors
Modern cross-coupling reactions provide powerful tools for connecting heterocyclic rings. If a suitable pyridine-based thiadiazole precursor is synthesized, it can be coupled with another molecule to complete the target structure. For example, a bromo-substituted pyridine attached to a thiadiazole ring could undergo a Suzuki coupling reaction with a suitable boronic acid to introduce additional functionality. nih.gov While not a direct synthesis of the aldehyde, this demonstrates the principle of building complexity on a pyridine-thiadiazole scaffold.
Alternatively, a pre-formed 5-substituted-1,3,4-thiadiazol-2-amine can be modified. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) can be reacted with chloroacetyl chloride and then with pyridine to form a pyridinium salt derivative, showcasing the reactivity of the amino group on the thiadiazole ring for further functionalization. nih.gov This approach could be adapted to build the nicotinyl moiety onto the thiadiazole core.
Multi-Step Synthesis Pathways and Optimization
The construction of complex molecules such as this compound is typically achieved through multi-step synthetic routes rather than a single reaction. This approach allows for the careful and controlled assembly of the different structural components of the target molecule. Researchers focus on optimizing these pathways by improving reaction conditions, exploring different catalysts, and purifying intermediates to ensure the final product is obtained in high yield and purity.
A common and effective strategy for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves a sequence of reactions that first form the thiadiazole ring (cyclization) and then introduce or modify functional groups on the attached aromatic rings (functionalization).
The formation of the 1,3,4-thiadiazole ring is a critical step. A widely used method starts with an aromatic carboxylic acid which is reacted with thiosemicarbazide. mdpi.com This reaction, often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), leads to the cyclization of the thiosemicarbazide backbone to form the 5-aryl-1,3,4-thiadiazol-2-amine intermediate. mdpi.com An alternative cyclization approach involves the oxidative cyclization of thiosemicarbazone derivatives in the presence of reagents like ferric ammonium (B1175870) sulfate to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364). nih.gov
Once the core 5-aryl-1,3,4-thiadiazole structure is established, subsequent functionalization steps can be performed. For a target molecule like this compound, this would involve modifications to the pyridine ring. For example, if the synthesis started with a pyridine precursor containing a cyano or methyl group at the 5-position, this group would need to be converted into an aldehyde. This functional group interconversion is a standard technique in organic synthesis.
Another approach involves reacting a key intermediate, such as 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, with various nucleophiles to build more complex structures. nih.govmdpi.com This sequential method of cyclization followed by functionalization allows for the synthesis of a diverse library of analogs by varying the reactants in the final steps. mdpi.com
Table 1: Overview of Sequential Synthesis Approaches
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | Aromatic Carboxylic Acid, Thiosemicarbazide, POCl₃ | 5-Aryl-1,3,4-thiadiazol-2-amine mdpi.com |
| 1 | Oxidative Cyclization | Thiosemicarbazone, Ferric Ammonium Sulfate | 5-Aryl-1,3,4-thiadiazol-2-amine nih.gov |
| 2 | Functionalization | 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, Secondary Amines | N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide mdpi.com |
Catalysts play a pivotal role in the synthesis of 1,3,4-thiadiazole intermediates by enhancing reaction rates, improving yields, and enabling reactions to occur under milder conditions. Both acidic and basic catalysts are commonly employed in various steps of the synthesis.
Acid catalysts are frequently used to promote the cyclization reactions that form the thiadiazole ring. Strong acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) can act as powerful dehydrating agents, facilitating the removal of a water molecule during the ring-closing step of thiosemicarbazide with carboxylic acids. ajprd.com For instance, the reaction of an acid with thiosemicarbazide can be heated in the presence of POCl₃ to yield the 2-amino-5-substituted-1,3,4-thiadiazole. mdpi.com In other reactions, such as the formation of Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol and an aldehyde, a catalytic amount of glacial acetic acid is used. researchgate.net
Base catalysts are also crucial, particularly in functionalization steps. Triethylamine (TEA), a common organic base, is often used in nucleophilic substitution reactions. For example, it can be used in catalytic amounts to facilitate the reaction between 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and various secondary amines to produce more complex derivatives. mdpi.com Similarly, piperidine (B6355638) is employed as a catalyst for Knoevenagel condensation reactions, where a thiadiazole intermediate is reacted with different aldehydes. mdpi.com The choice of catalyst is critical and is often determined by the specific reactants and the desired reaction outcome.
Table 2: Role of Catalysts in Intermediate Synthesis
| Catalyst | Reaction Step | Function | Reference |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Thiadiazole ring formation | Dehydrating agent, Cyclization | mdpi.comajprd.com |
| Sulfuric Acid (H₂SO₄) | Thiadiazole ring formation | Dehydrating agent, Cyclization | ajprd.com |
| Ferric Ammonium Sulfate | Oxidative Cyclization | Oxidizing agent | nih.gov |
| Acetic Acid | Schiff base formation | Acid catalyst | researchgate.net |
| Triethylamine (TEA) | Nucleophilic substitution | Base catalyst | mdpi.com |
Derivatization and Functionalization Strategies of 5 1,3,4 Thiadiazol 2 Yl Nicotinaldehyde Derivatives
Modifications at the 1,3,4-Thiadiazole (B1197879) Ring
The 2 and 5 positions of the 1,3,4-thiadiazole ring are readily amenable to substitution, providing a straightforward approach to introduce a wide array of functional groups.
One common strategy involves the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles starting from thiosemicarbazide (B42300) or its derivatives. researchgate.net For instance, the reaction of thiosemicarbazides with various reagents can lead to the introduction of aryl, alkyl, or other heterocyclic moieties at these positions. The versatility of this approach is demonstrated by the synthesis of various 1,3,4-thiadiazole derivatives through the cyclization of thiosemicarbazides. researchgate.net
Another method involves the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur, which provides a modular and chemoselective route to multi-functionalized 1,3,4-thiadiazoles. nih.gov This method is notable for its operational simplicity and broad substrate scope. nih.gov
Furthermore, nucleophilic substitution reactions on pre-functionalized thiadiazole rings are also employed. For example, a key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, can be subjected to nucleophilic substitution with various amines to yield a series of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide derivatives. nih.gov
The introduction of an azo group at the 5-position of the thiadiazole ring has also been reported. This is achieved by diazotization of a 5-amino-1,3,4-thiadiazole derivative, followed by coupling with an aromatic compound like 4-dimethylaminobenzaldehyde. chemmethod.com
Table 1: Examples of Substitution Reactions at the 1,3,4-Thiadiazole Core
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Thiosemicarbazide | Carboxylic acids, acid chlorides, etc. | 2,5-Disubstituted 1,3,4-thiadiazoles | researchgate.net |
| Acyl hydrazines and nitroalkanes | Elemental sulfur, Na2S | Multi-functionalized 1,3,4-thiadiazoles | nih.gov |
| 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide | Secondary amines | N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamides | nih.gov |
| 5-Amino-1,3,4-thiadiazole derivative | NaNO2, HCl, then an aromatic amine | 5-Azo-1,3,4-thiadiazole derivative | chemmethod.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives, EDC, HOBt | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | nih.gov |
This table is interactive. Click on the headers to sort the data.
The fusion of the 1,3,4-thiadiazole ring with other heterocyclic systems is a powerful strategy to create novel, complex molecules with potentially enhanced biological activities. mdpi.com One of the most representative classes of such fused systems is the imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles. mdpi.com
The synthesis of these fused systems often involves intramolecular cyclization reactions. For example, the reaction of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with 1,2-dibromoethane (B42909) can lead to the formation of a fused system. uobaghdad.edu.iq Subsequent reactions can further elaborate the fused ring structure. uobaghdad.edu.iq
Another approach involves the reaction of a suitably functionalized 1,3,4-thiadiazole with a reagent that can form a new ring. For instance, the reaction of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate, leads to the formation of a thiazolidinone ring fused to the thiadiazole. nih.gov
The synthesis of fused heterocycles can also be achieved through multi-component reactions. For example, the reaction of 3-oxopropanenitriles with phenyl isothiocyanate, followed by reaction with hydrazonoyl halides, can afford 1,3,4-thiadiazoles which can be precursors to fused systems. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems Derived from 1,3,4-Thiadiazole
| Starting 1,3,4-Thiadiazole Derivative | Reaction Partner(s) | Fused Heterocyclic System | Reference(s) |
| 2,5-Dimercapto-1,3,4-thiadiazole | 1,2-Dibromoethane | Dihydro mdpi.comnih.govdithiolo[4,5-d] nih.govmdpi.comnih.govthiadiazole | uobaghdad.edu.iq |
| 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, Ammonium thiocyanate | 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | nih.gov |
| Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole precursors | Various reagents | Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Modifications at the Nicotinyl Ring
The nicotinyl portion of the molecule, with its pyridine (B92270) ring and aldehyde functionality, offers additional sites for chemical modification.
The aldehyde group is a highly reactive functional group that can be readily transformed into a variety of other functionalities, significantly expanding the chemical space of the derivatives.
A common and straightforward modification is the condensation of the aldehyde with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. mdpi.comacs.org For instance, the reaction of 5-(1,3,4-thiadiazol-2-yl)nicotinaldehyde with various substituted anilines or hydrazides would yield a library of imine or hydrazone derivatives. This approach is widely used to introduce diverse structural motifs. mdpi.com
The aldehyde can also be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde would yield a primary alcohol, which can be further functionalized. The Sommelet reaction provides a method for the formation of heterocyclic aldehydes from hexamethylenetetramine salts. researchgate.net
Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be employed to introduce a carbon-carbon double bond and further functional groups. This reaction is a versatile tool for carbon chain extension and the introduction of functionalities. mdpi.com
Table 3: Common Transformations of the Aldehyde Group
| Reaction Type | Reagent(s) | Resulting Functional Group | Reference(s) |
| Schiff Base Formation | Primary amines | Imine (-CH=N-R) | mdpi.comacs.org |
| Hydrazone Formation | Hydrazines/Hydrazides | Hydrazone (-CH=N-NH-R) | mdpi.comacs.org |
| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acid (-COOH) | N/A |
| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Primary alcohol (-CH2OH) | N/A |
| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated system | mdpi.com |
| Sommelet Reaction | Hexamethylenetetramine | Aldehyde | researchgate.net |
This table is interactive. Click on the headers to sort the data.
For example, the introduction of electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density of the ring, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density. These electronic effects can influence the reactivity of the aldehyde group and the thiadiazole ring.
The position of the substituent on the pyridine ring is also crucial. Substituents at the ortho, meta, and para positions relative to the thiadiazole group will have different steric and electronic effects, which can be strategically utilized in drug design.
Chemoselective Functional Group Interconversions
In a molecule with multiple functional groups like this compound, the ability to selectively modify one functional group in the presence of others is paramount for efficient synthesis.
A prime example of chemoselectivity is the selective reduction of the aldehyde group in the presence of the thiadiazole ring. This can typically be achieved using mild reducing agents like sodium borohydride, which would not affect the aromatic thiadiazole ring.
Similarly, the thiadiazole ring can often be formed under conditions that leave the aldehyde group intact. The direct coupling of acyl hydrazines and nitroalkanes using elemental sulfur is a method that tolerates a wide range of functional groups, demonstrating excellent chemoselectivity. nih.gov
The choice of reagents and reaction conditions is critical for achieving chemoselectivity. For instance, in the synthesis of fused heterocyclic systems, the reaction conditions can be tuned to favor intramolecular cyclization over intermolecular reactions.
Amidation and Sulfonamidation Reactions
The introduction of amide and sulfonamide moieties is a cornerstone of medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to a lead molecule. For the this compound scaffold, these functional groups can be incorporated through a two-step process involving the initial conversion of the aldehyde.
Amidation Reactions: The synthesis of amide derivatives typically proceeds through the corresponding carboxylic acid. The aldehyde group of this compound can be oxidized to the corresponding nicotinic acid, 5-(1,3,4-thiadiazol-2-yl)nicotinic acid. This transformation can be achieved using various oxidizing agents. Once the carboxylic acid is obtained, standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to couple the acid with a diverse range of primary and secondary amines, yielding the desired N-substituted amides. nih.gov This approach allows for the systematic exploration of the chemical space around the pyridine ring.
Sulfonamidation Reactions: The synthesis of sulfonamides requires the presence of an amino group. The aldehyde functionality of the parent compound can be converted to a primary amine, (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanamine, via reductive amination. This reaction involves the initial formation of an imine with an ammonia (B1221849) source, followed by reduction, often in one pot. The resulting amine can then be readily reacted with a variety of sulfonyl chlorides in the presence of a base to afford the corresponding sulfonamide derivatives. rdd.edu.iq This strategy opens the door to a wide range of substituents on the sulfonyl group, further diversifying the molecular architecture. Research on related 2-amino-1,3,4-thiadiazole (B1665364) compounds has demonstrated the successful synthesis of sulfonamide derivatives by reacting the amino group with benzenesulfonyl chloride. rdd.edu.iq
A variety of N-substituted amide and sulfonamide derivatives of different 1,3,4-thiadiazole compounds have been synthesized and characterized, showcasing the feasibility of these reactions on the thiadiazole core. nih.govnih.gov
Below is a table summarizing representative amidation and sulfonamidation reactions that could be applied to derivatives of this compound.
| Precursor | Reagents and Conditions | Product |
| 5-(1,3,4-Thiadiazol-2-yl)nicotinic acid | Primary/Secondary Amine, EDC, HOBt, Acetonitrile, RT | N-substituted-5-(1,3,4-thiadiazol-2-yl)nicotinamide |
| (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine | Sulfonyl Chloride, Base (e.g., Pyridine), DCM, RT | N-((5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methyl)sulfonamide |
Cycloaddition Reactions for Ring Expansion
Cycloaddition reactions offer a powerful tool for the construction of complex cyclic and heterocyclic systems. In the context of this compound and its derivatives, cycloaddition reactions can be employed to achieve ring expansion, leading to the formation of fused polycyclic structures.
One potential strategy involves the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org While the aldehyde itself is not a typical diene or dienophile, it can be converted into a reactive intermediate. For instance, the aldehyde could be transformed into a Schiff base by condensation with a suitable amine. This imine can then act as a dienophile in a reaction with a diene. Alternatively, the pyridine ring itself, under certain conditions, can act as a diene in an inverse-electron-demand Diels-Alder reaction, particularly when activated by electron-withdrawing groups. nih.gov
Another approach to ring expansion involves the reaction of derivatives of the thiadiazole ring. For example, 2-amino-1,3,4-thiadiazole derivatives can react with ketenes, generated in situ, in a [4+2] cycloaddition to form thiadiazolo[3,2-a]pyrimidin-6-ones. rsc.org This strategy could potentially be adapted to the this compound scaffold, where the thiadiazole moiety participates in the ring-forming reaction.
The following table outlines a potential cycloaddition reaction for the derivatization of the target compound.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| Schiff base of this compound | Diene (e.g., Butadiene) | [4+2] Cycloaddition | Fused piperidine (B6355638) ring system |
| 2-Arylideneamino-5-(pyridin-3-yl)-1,3,4-thiadiazole | Aryl ketene (B1206846) (in situ) | [4+2] Cycloaddition | 5-Aryl-7-(pyridin-3-yl)-1,3,4-thiadiazolo[3,2-a]pyrimidin-6-one |
Combinatorial Synthesis and Parallel Chemistry Approaches
The this compound scaffold is well-suited for the application of combinatorial and parallel synthesis techniques to generate large libraries of diverse compounds for high-throughput screening. The versatility of the aldehyde group, allowing for its conversion into various functionalities, provides multiple points of diversification.
A combinatorial approach could involve a multi-step sequence where the aldehyde is first converted to an amine via reductive amination. This amine can then be reacted with a library of different sulfonyl chlorides or carboxylic acids in a parallel fashion to generate a sulfonamide or amide library, respectively. Similarly, if the aldehyde is oxidized to a carboxylic acid, it can be coupled with a diverse set of amines.
The following table illustrates a potential combinatorial synthesis scheme.
| Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) | Library Type |
| 5-(1,3,4-Thiadiazol-2-yl)nicotinic acid | Various primary and secondary amines | - | Amide Library |
| (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine | Various sulfonyl chlorides | - | Sulfonamide Library |
Structural Elucidation and Advanced Characterization Methodologies
Crystallographic Analysis
While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state.
For a compound like 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde, a single-crystal X-ray structure would definitively confirm the planar nature of the pyridine (B92270) and thiadiazole rings and determine the torsion angle between them. Although a crystal structure for the title compound is not available in the cited literature, studies on analogous pyridyl-thiadiazole derivatives have been performed. mdpi.commdpi.com For example, analysis of related structures has revealed monoclinic crystal systems. mdpi.com The analysis would also detail intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. mdpi.comnih.gov
Table 3: Illustrative Crystallographic Data from an Analogous Fused Triazolo-Thiadiazole Compound
| Parameter | Example Value from an Analogous Structure | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| Unit Cell Volume (ų) | 1481.44(7) | mdpi.com |
| Calculated Density (Mg/m³) | 1.486 | mdpi.com |
| Key Interactions | N···H, S···H, C···C | mdpi.com |
Note: This data is for a related fused heterocyclic system, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole, and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this three-dimensional surface, such as the normalized contact distance (d_norm), a detailed picture of all close intermolecular contacts can be generated.
While no specific Hirshfeld surface analysis for this compound has been reported in the surveyed scientific literature, studies on analogous compounds containing the 1,3,4-thiadiazole (B1197879) ring highlight the utility of this technique. nih.govdoaj.orgiucr.orgiucr.org For instance, in related heterocyclic structures, Hirshfeld analysis has been instrumental in identifying and quantifying a range of intermolecular forces that dictate the crystal packing. nih.govdoaj.org
These interactions typically include:
Hydrogen Bonds: Strong interactions, such as conventional N—H⋯N or O—H⋯O hydrogen bonds, appear as distinct bright-red spots on the d_norm map. nih.goviucr.org Non-classical hydrogen bonds, like C—H⋯N or C—H⋯O, are also frequently observed and play a significant role in stabilizing the crystal structure. doaj.org
van der Waals Forces: A significant portion of the molecular surface is typically involved in weaker contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface can deconstruct these interactions, showing the relative contributions of contacts such as H⋯H, C⋯H/H⋯C, and S⋯H/H⋯S. nih.govdoaj.org
For this compound, which contains a pyridine ring, a thiadiazole ring, and an aldehyde group, a Hirshfeld analysis would be expected to reveal a complex network of interactions. The nitrogen atoms in both heterocyclic rings, along with the aldehydic oxygen, could act as hydrogen bond acceptors, while the aromatic C-H groups could act as donors. The presence of multiple aromatic systems would also suggest the possibility of π–π stacking interactions. Such an analysis would provide invaluable, quantitative insight into the forces governing the solid-state structure of the compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique for the verification of the elemental composition of a newly synthesized compound. It provides the mass percentages of the constituent elements, which are then compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized substance.
For this compound, with a molecular formula of C₈H₅N₃OS, the theoretical elemental composition has been calculated. The data presented in the table below outlines these theoretical values. A close correlation between experimentally found percentages and these calculated values would serve as strong evidence for the successful synthesis and purity of the compound. To date, specific experimental findings for this compound have not been published in the reviewed literature.
Table 1. Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 50.25 | Not Available |
| Hydrogen (H) | 2.64 | Not Available |
| Nitrogen (N) | 21.98 | Not Available |
| Oxygen (O) | 8.37 | Not Available |
The validation of the elemental composition is a critical step that precedes further structural and functional studies of the molecule.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of "5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde". These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations are employed to determine various molecular properties. researchgate.netresearchgate.netresearchgate.net Studies on related compounds, such as those containing a pyridine (B92270) ring, have utilized DFT to understand their electronic characteristics. mdpi.com
The electronic properties of thiadiazole derivatives are influenced by the substituents attached to the heterocyclic ring. researchgate.net DFT calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in some bis-1,3,4-thiadiazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 7 eV, with maximal UV-Vis absorption at approximately 350 nm, which is attributed to π-π* and/or n-π* electronic transitions. researchgate.net
Reactivity descriptors derived from DFT, such as electrophilicity indices, can also be calculated. researchgate.net For example, certain bis-1,3,4-thiadiazole derivatives have been found to possess high electrophilicity indices, suggesting their potential to react with nucleophiles. researchgate.net These theoretical reactivity indices serve as a powerful tool for the semi-quantitative study of organic reactivity. researchgate.net
Ab initio and semi-empirical methods offer a less computationally intensive alternative to DFT for studying molecular properties. Semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and have been used to study various heterocyclic compounds.
A structural study on Schiff's bases and azo compounds derived from 5-(4-pyridyl)-2-amino-1,3,4-thiadiazole employed semi-empirical calculations at the AM1 level to investigate their conformational preferences. researchgate.net The study found that for the Schiff's bases, the 's-trans' conformers have a higher energy than the 's-cis' conformers. researchgate.net Such calculations are valuable for understanding the three-dimensional structure and stability of different conformers of "this compound". While not as rigorous as DFT, these methods can provide useful qualitative insights into the molecule's geometry and electronic properties, especially for larger systems or for initial computational screening.
Molecular Modeling and Simulations
Molecular modeling and simulations are indispensable tools for predicting how "this compound" and its analogs might interact with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen for potential drug candidates. Numerous studies have reported the molecular docking of 1,3,4-thiadiazole derivatives into the active sites of various enzymes, highlighting their potential as inhibitors. researchgate.net
For instance, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been investigated as potential inhibitors of phosphoinositide-3-kinases (PI3Ks), a family of enzymes involved in cell signaling and growth. nih.gov Docking studies of these compounds into the catalytic domain of PI3K (PDB Code: 7JWE) were performed to analyze their binding modes and scores. nih.gov Similarly, novel 1,3,4-thiadiazole derivatives bearing a pyridine moiety have been docked into the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain, a key target in cancer therapy. nih.govmdpi.com These studies often reveal crucial hydrogen bonding and hydrophobic interactions between the ligand and the amino acid residues in the active site of the protein. nih.govacs.org
In the context of "this compound", molecular docking could be used to predict its binding to various protein targets. The pyridine nitrogen, the thiadiazole ring, and the aldehyde group could all participate in key interactions. For example, a study on 1,3,4-thiadiazole derivatives as selective allosteric inhibitors of SHP2, a protein tyrosine phosphatase, showed that the compounds could effectively bind to the allosteric region and form hydrogen bonds with key residues. nih.gov
A hypothetical molecular docking study of "this compound" might reveal interactions such as:
Hydrogen bonding between the pyridine nitrogen or the aldehyde oxygen and polar residues of the protein.
Pi-pi stacking interactions between the aromatic pyridine and thiadiazole rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions with nonpolar residues in the binding pocket.
| Thiadiazole Derivative Class | Protein Target | Key Interactions Observed in Docking Studies |
|---|---|---|
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Phosphoinositide-3-Kinases (PI3Ks) | Analysis of binding modes and scores within the catalytic domain. nih.gov |
| Pyridine-1,3,4-thiadiazoles | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Hydrogen bonding and hydrophobic interactions with active site residues. nih.govmdpi.com |
| 1,3,4-Thiadiazole derivatives | SHP2 (Protein Tyrosine Phosphatase) | Binding to the allosteric region and formation of hydrogen bonds. nih.gov |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Supporting evidence for biological activity through binding energy calculations. nih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its stability and the nature of the interactions over time. While molecular docking provides a static snapshot, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event.
MD simulations have been performed on various 1,3,4-thiadiazole derivatives to validate docking results and to understand the stability of the ligand-protein complex. nih.govnih.gov For example, a 100 ns MD simulation was used to study the binding of a promising 1,3,4-thiadiazole derivative to the main protease (Mpro) of SARS-CoV-2, revealing the stability of the complex. nih.gov Similarly, MD studies on SHP2 inhibitors confirmed the binding mechanism revealed by molecular docking. nih.gov
For "this compound", an MD simulation could be used to:
Assess the stability of its complex with a target protein by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time.
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein upon ligand binding.
Calculate the binding free energy using methods like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to provide a more accurate estimation of the binding affinity. researchgate.net
| Thiadiazole Derivative Class | Protein Target | Key Findings from MD Simulations |
|---|---|---|
| 1,3,4-Thiadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Confirmed the stability of the ligand-protein complex over 100 ns. nih.gov |
| 1,3,4-Thiadiazole derivatives | SHP2 (Protein Tyrosine Phosphatase) | Validated the binding mechanism predicted by molecular docking. nih.gov |
| Thiazole (B1198619) and thiadiazole derivatives | Iron surface (for corrosion inhibition) | Studied the adsorption behavior and inhibition performance. capes.gov.br |
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Cheminformatics and QSAR/QSPR studies are valuable for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various series of 1,3,4-thiadiazole derivatives. For example, a linear QSAR study was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors. nih.govtandfonline.com This study used physicochemical, topological, and electronic descriptors to build a model that could predict the inhibitory activity. nih.govtandfonline.com Another study established a 3D-QSAR model for novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives with fungicidal activity, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
For a series of analogs of "this compound", a QSAR study could be developed by:
Synthesizing a library of derivatives with variations in the substituents on the pyridine or thiadiazole rings.
Experimentally determining their biological activity (e.g., IC50 values against a specific target).
Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Using statistical methods to build a regression model that correlates the descriptors with the observed activity.
Such a model would be invaluable for guiding the rational design of new derivatives of "this compound" with improved biological activity.
Electronic-Topological Method (ETM) and Neural Networks for SAR Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and discovering new therapeutic agents. These studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For complex heterocyclic systems such as 1,3,4-thiadiazole derivatives, non-linear methods like Artificial Neural Networks (ANNs) have proven to be particularly effective. researchgate.net
An ANN-based QSAR model can be developed by using a series of molecular descriptors as inputs to predict the biological activity (e.g., pIC50) as the output. These descriptors, which can be electronic, topological, or constitutional, quantify various aspects of the molecule's structure. The network is "trained" on a set of molecules with known activities, allowing it to learn the intricate, non-linear relationships between the descriptors and the activity. researchgate.netmdpi.com
In a representative study on a series of (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives, an ANN model demonstrated superior predictive power compared to traditional multiple linear regression (MLR) and non-linear regression (RNLM) models. researchgate.net The ANN model yielded a high correlation coefficient (R = 0.967) for the training set, indicating its robustness in capturing the complex SAR. researchgate.net The predictive capability of such models is further validated using an external test set of molecules not included in the model's training. researchgate.net This approach allows for the virtual screening and prioritization of novel, un-synthesized compounds for further investigation.
Table 1: Example of Descriptors and Model Performance in a QSAR Study of Thiadiazole Derivatives
| Parameter | Description | Example Value/Result |
|---|---|---|
| Descriptor Type | Topological Descriptor | Wiener Index (W) |
| Descriptor Type | Electronic Descriptor | Dipole Moment (DM) |
| Descriptor Type | Constitutional Descriptor | Molecular Weight (MW) |
| Model | Artificial Neural Network (ANN) | Input layer, hidden layer(s), output layer |
| Performance Metric | Correlation Coefficient (R) for Training Set | 0.967 researchgate.net |
| Performance Metric | Cross-validation Coefficient (Rcv) | 0.720 researchgate.net |
| Performance Metric | Correlation Coefficient (R) for Test Set | 0.802 researchgate.net |
Prediction of Reactivity Descriptors
The chemical reactivity of this compound can be predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, stability, and susceptibility to chemical reactions. Key parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). universci.com
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. universci.com From these energies, several global reactivity descriptors can be calculated to further characterize the molecule's behavior. universci.com
Chemical Potential (μ): Indicates a molecule's stability, with negative values suggesting resistance to spontaneous decomposition. It is calculated as μ = -(EHOMO + ELUMO)/2. universci.com
Chemical Hardness (η): Measures resistance to changes in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. It is calculated as η = (ELUMO – EHOMO)/2. universci.com
Global Softness (S): The inverse of hardness (S = 1/2η), indicating how easily the electron cloud can be polarized. universci.com
Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons, which is crucial for predicting reactivity in drug-receptor interactions. It is calculated as ω = μ²/2η. universci.com
Table 2: Representative Global Reactivity Descriptors for a Thiadiazole Derivative
| Reactivity Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | -(EHOMO + ELUMO)/2 | Measures the tendency of electrons to escape. |
| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Represents resistance to change in electron configuration. |
| Global Softness (S) | 1 / (2η) | Measures the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Describes the ability of a species to accept electrons. |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel molecules with the potential to bind to a specific biological target. nih.govresearchgate.net A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure optimal molecular interactions with a target and trigger or block its biological response. researchgate.net
Key pharmacophoric features include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (H) regions
Aromatic (AR) rings
Positive and Negative Ionizable (PI, NI) centers researchgate.netnih.gov
For a molecule like this compound, a pharmacophore model can be generated using two primary approaches. A ligand-based approach is used when a group of active molecules with a similar structural core is known, from which a common feature model is derived. researchgate.net Alternatively, a structure-based approach is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, allowing for the identification of key interaction points in the binding site. researchgate.netnih.gov
Once a pharmacophore model is developed, it is used as a 3D query for virtual screening of large chemical compound libraries. nih.gov This process filters the library to identify "hit" compounds that possess the required pharmacophoric features in the correct spatial arrangement. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking, and prioritized for chemical synthesis and biological testing. This approach has been successfully applied to identify novel 1,3,4-thiadiazole-based compounds with potential anticancer activity. nih.govdovepress.com
Table 3: Workflow for Pharmacophore Modeling and Virtual Screening
| Step | Description | Objective |
|---|---|---|
| 1. Model Generation | Create a 3D pharmacophore model based on known active ligands or the target's binding site. | To define the essential chemical features for biological activity. researchgate.net |
| 2. Database Selection | Choose a large, diverse library of chemical compounds for screening. | To provide a wide chemical space for hit discovery. |
| 3. Virtual Screening | Use the pharmacophore model as a filter to search the compound library. | To rapidly identify molecules matching the pharmacophore query. nih.govnih.gov |
| 4. Hit Filtering & Prioritization | Apply additional filters (e.g., drug-likeness rules, molecular docking) to the initial hits. | To refine the hit list and select the most promising candidates for testing. nih.gov |
| 5. Experimental Validation | Synthesize and biologically test the prioritized hit compounds. | To confirm the predicted biological activity. |
Structure Activity Relationship Sar Studies of 5 1,3,4 Thiadiazol 2 Yl Nicotinaldehyde Analogs
Correlating Structural Modifications with Biological Potency
The biological potency of 5-(1,3,4-thiadiazol-2-yl)nicotinaldehyde analogs is intricately linked to their structural features. Modifications to the thiadiazole ring and the nicotinyl moiety can lead to significant changes in activity. The exploration of these modifications allows for the development of more effective and selective therapeutic agents. nih.govnih.gov
Substituents on the 1,3,4-thiadiazole (B1197879) ring play a critical role in determining the biological activity of the molecule. The nature, position, and electronic properties of these substituents can modulate the compound's interaction with its biological target.
For instance, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the type of substituent on the phenyl ring attached to the thiadiazole core was found to be important for their cytotoxic activity. mdpi.com Specifically, the presence of halogen atoms on a phenyl-1,3,4-thiadiazole moiety has been shown to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, the introduction of oxygenated substituents on the same ring tends to impart antifungal activity. nih.gov
In another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the introduction of a piperazine (B1678402) ring via an acetamide (B32628) linker was found to be advantageous for antiproliferative activity against certain cancer cell lines. mdpi.com The potency was further influenced by the substituents on the piperazine ring, with more lipophilic moieties like o-ethoxyphenyl or benzyl (B1604629) groups enhancing the antitumor activity. nih.gov
The following table summarizes the structure-activity relationships of some 1,3,4-thiadiazole derivatives, highlighting the impact of substituents on their anticancer activity.
| Compound | R Group on Piperazine | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. HepG2 |
| 4a | 4-methyl | 51.56 | >100 |
| 4e | 2-ethoxyphenyl | 8.35 | 2.32 |
| 4i | Benzyl (on piperidine) | 7.91 | 3.12 |
| 5-FU (Reference) | - | 6.80 | 12.10 |
| Data sourced from a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds. nih.gov |
The nicotinyl (pyridine-3-carboxamide) moiety is a prevalent heterocyclic structure in nature and serves as a versatile building block in the synthesis of biologically active compounds. nih.gov Its presence in the this compound scaffold is significant for biological activity.
In SAR studies of related heterocyclic compounds, the replacement of an aromatic ring with a pyridyl analog has been shown to lead to a complete loss of agonist activity in certain receptors, underscoring the importance of the specific aromatic system. nih.gov For N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, SAR studies revealed that the biological activity against bacterial wilt pathogen was dependent on the substituents on the nicotinamide structure. nih.gov Specifically, electron-donating groups linked to the pyridine (B92270) ring increased the antibacterial activity. nih.gov This suggests that modifications to the nicotinyl part of this compound could similarly modulate its biological response.
Conformational Analysis and its Impact on Binding Affinity
Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is critical for understanding its interaction with a biological target. The three-dimensional shape of a molecule determines how well it can fit into the binding site of a protein, thereby influencing its binding affinity and biological activity. iu.edu.sa
For heterocyclic compounds like 1,3,4-thiadiazole derivatives, internal rotation around single bonds can lead to the existence of multiple conformers. iu.edu.sa Quantum mechanical calculations can be used to determine the relative energies of these conformers, with the lowest energy conformer typically being the most stable and biologically relevant. iu.edu.sa
Molecular docking studies are often employed to predict the binding mode and affinity of a ligand to its target protein. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of thiazole (B1198619)/thiadiazole carboxamide derivatives, molecular docking was used to correlate the binding conformation with the observed SAR data, showing that the amide group's geometry was crucial for its interaction with the target kinase. nih.gov The binding affinity, often expressed as a negative score (e.g., in kcal/mol), indicates the strength of the interaction, with more negative values suggesting stronger binding. universci.com
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the study of the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of drug design and action. acs.org The biological activity of chiral molecules can vary significantly between different stereoisomers (enantiomers or diastereomers), as they can interact differently with chiral biological targets like proteins and enzymes.
In the development of thiazole and thiadiazole derivatives as c-Met kinase inhibitors, stereochemical aspects were considered in the design and synthesis of potent compounds. nih.gov While detailed stereochemical studies on this compound are not extensively reported in the provided context, it is a crucial factor to consider in the development of any chiral analog. The synthesis of single enantiomers and the evaluation of their individual biological activities are often necessary to fully understand the SAR and to develop more selective and potent drugs.
Biological Activity and Mechanistic Investigations
Molecular Target Identification and Validation
While no studies have directly identified the molecular targets of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde, research on related compounds suggests that the 1,3,4-thiadiazole (B1197879) nucleus is a versatile scaffold for targeting various enzymes and cellular components.
Enzyme Inhibition Studies (e.g., kinases like Abelson tyrosine kinase, COX-2, FAK)
Derivatives of 1,3,4-thiadiazole have been widely explored as inhibitors of various enzymes, including kinases and cyclooxygenases.
Kinase Inhibition : The 1,3,4-thiadiazole ring is recognized as a bioisostere of pyrimidine, a core structure in many kinase inhibitors. mdpi.com This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interact with the ATP-binding site of kinases. For instance, certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have shown potent activity against the K562 human chronic myeloid leukemia (CML) cell line, which is positive for the Bcr-Abl fusion protein (an Abelson tyrosine kinase). nih.gov These compounds were found to significantly reduce the phosphorylation of the PI3K/Akt signaling pathway. nih.gov Another study highlighted that N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide selectively inhibited the Abl protein kinase with an IC50 value of 7.4 µM. nih.gov Furthermore, some 1,3,4-thiadiazole derivatives have been investigated for their activity against Focal Adhesion Kinase (FAK). researchgate.net
Cyclooxygenase-2 (COX-2) Inhibition : The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. nih.gov The inclusion of a thiazole (B1198619) or 4-thiazolidinone (B1220212) moiety in conjunction with the pyridazine (B1198779) ring has been reported to impart selectivity towards COX-2 inhibition. nih.gov
Lipoxygenase (LOX) Inhibition : A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase-1 (15-LOX-1), indicating that this class of compounds has potential as enzyme inhibitors in pathways related to inflammation and cancer. nih.gov
Receptor Binding Studies
There is currently no available information from the conducted searches regarding receptor binding studies for this compound or its close structural analogues.
DNA/RNA Interaction Mechanisms (Binding and Cleavage)
The 1,3,4-thiadiazole ring's structural similarity to pyrimidine, a fundamental component of nucleic acids, suggests that its derivatives could potentially interfere with DNA replication processes. mdpi.com The mesoionic character of the 1,3,4-thiadiazole ring may facilitate the crossing of cellular membranes and interaction with biological targets, including nucleic acids. mdpi.comdntb.gov.ua However, specific studies detailing the binding and cleavage mechanisms of 5-(pyridin-3-yl)-1,3,4-thiadiazole derivatives with DNA or RNA are not available in the provided search results.
Cellular Pathway Modulation
Investigations into related 1,3,4-thiadiazole derivatives have revealed their ability to modulate key cellular pathways involved in cell survival and proliferation.
Apoptosis Induction and Signal Pathway Analysis (Extrinsic and Intrinsic)
Several studies on 5-Aryl-1,3,4-thiadiazole derivatives have demonstrated their capacity to induce apoptosis in cancer cells.
For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were shown to induce apoptotic cell death. nih.govmdpi.com Treatment of HepG2 and MCF-7 cancer cell lines with specific derivatives led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Another study on novel 1,3,4-thiadiazoles showed that one derivative significantly increased early apoptosis and necrosis in breast cancer cells (MCF-7). rsc.org Furthermore, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives displayed a strong apoptosis-inducing effect in the K562 cell line, which was linked to the inhibition of the PI3K/Akt signaling pathway. nih.gov
Cell Cycle Analysis and Effects on Proliferation
The antiproliferative activity of 1,3,4-thiadiazole derivatives is often associated with their ability to induce cell cycle arrest.
Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that treatment of HepG2 and MCF-7 cells induced cell cycle arrest at the S and G2/M phases, respectively. nih.govmdpi.com Another investigation into a different series of novel 1,3,4-thiadiazoles found that a particular compound arrested MCF-7 cells at the G2/M phase, likely through the inhibition of CDK1. dntb.gov.uarsc.org The ability of the 1,3,4-thiadiazole scaffold to interfere with DNA replication processes contributes to these effects on cell proliferation. dntb.gov.ua
Studies on Oxidative Stress Pathways
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov The antioxidant potential of various 1,3,4-thiadiazole derivatives has been a subject of research, with studies exploring their ability to scavenge free radicals and modulate oxidative stress-related pathways. nih.govderpharmachemica.com
Research on compounds structurally related to this compound has shown that the inclusion of the thiadiazole moiety can contribute to antioxidant activity. For instance, a study on novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrids, which share heterocyclic features, demonstrated significant antioxidant potential, in some cases superior to standard references like ascorbic acid and Trolox. nih.gov Another study focused on 1,3,4-thiadiazole derivatives of thiazolidinone, which exhibited promising antioxidant activity in DPPH free radical scavenging assays.
While direct studies on the impact of this compound on specific oxidative stress pathways are not extensively documented in publicly available literature, the known antioxidant properties of the broader 1,3,4-thiadiazole class suggest a potential role for this compound in mitigating oxidative damage. Further investigation is required to elucidate the specific mechanisms, such as the potential activation of the Nrf2-ARE pathway, which has been observed with other antioxidant small molecules. nih.gov
In Vitro Mechanistic Assays
To understand the biological effects of a compound at the cellular level, a variety of in vitro assays are employed. These assays can provide crucial information on how a compound affects cell health, growth, and fundamental biological processes.
Cell-Based Assays for Specific Biological Processes (e.g., cell viability, proliferation)
Cell viability and proliferation assays are fundamental tools in drug discovery and toxicology to assess the effects of chemical compounds on cells. sci-hub.senih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability. nih.govnih.govnih.govnih.gov This assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells.
Several studies on various 1,3,4-thiadiazole derivatives have utilized the MTT assay to determine their cytotoxic effects on different cancer cell lines. nih.govnih.govnih.gov For example, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were evaluated for their anticancer activity using this method. nih.gov Similarly, the cytotoxicity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives was assessed via the MTT protocol against various cancer cell lines. nih.gov
Below is an interactive table summarizing the application of cell viability assays for various 1,3,4-thiadiazole derivatives, which could be adapted for testing this compound.
| Derivative Class | Assay Type | Cell Lines Tested | Observed Effect | Reference |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides | MTT | MDA (breast cancer), PC3 (prostate cancer), U87 (glioblastoma) | Anticancer activity | nih.gov |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | MTT | PC3, HT29, SKNMC | Cytotoxicity | nih.gov |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides | MTT | SKNMC, HT-29, PC3 | Cytotoxic activity | nih.gov |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | MTT | HCT116 | Inhibition of cell proliferation | farmaceut.org |
| 5-amino-1,3,4-thiadiazole appended isatins | MTT | Various cancer cell lines | Antiproliferative activity | nih.govrsc.org |
| 5-Aryl-1,3,4-thiadiazole derivatives | Cytotoxicity Assay | MCF-7, HepG2 | Cytotoxic potential | nih.govresearchgate.net |
| Pyridine-bearing 1,3,4-thiadiazole derivatives | Anticancer Assay | HTC-116, HepG-2 | Anticancer activity | mdpi.com |
Evaluation of Binding Modes with Active Sites of Proteins
Understanding how a compound interacts with its protein target is crucial for elucidating its mechanism of action and for guiding further drug development. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. biointerfaceresearch.com
For the 1,3,4-thiadiazole class of compounds, molecular docking studies have been instrumental in postulating their binding modes with various protein targets. For instance, a study on 1,3,4-thiadiazole derivatives bearing a pyridine (B92270) moiety performed molecular docking to investigate their binding with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Another study used homology modeling and molecular docking to evaluate the affinity of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govsci-hub.sethiadiazol-6-yl)carboxamides for Fer kinase. biointerfaceresearch.com In the case of 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine and its derivatives, docking studies were conducted against the protein with PDB-ID: 3VB8 to explore their potential as antioxidant agents. derpharmachemica.com
While specific molecular docking studies for this compound are not found in the reviewed literature, the approaches used for similar compounds provide a clear path for future in silico analysis. Such studies would be invaluable in identifying potential protein targets and understanding the structural basis for its biological activity.
The following table outlines representative molecular docking studies performed on 1,3,4-thiadiazole derivatives, indicating the protein targets and the nature of the investigation.
| Derivative Class | Protein Target | Software/Method | Purpose of Study | Reference |
| Pyridine-bearing 1,3,4-thiadiazoles | EGFR Tyrosine Kinase | Not Specified | To check binding modes | mdpi.com |
| N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govsci-hub.sethiadiazol-6-yl)carboxamides | Fer kinase | AutoDock Vina, PyRx 0.8 | Comparative assessment of affinity | biointerfaceresearch.com |
| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amines | PDB-ID: 3VB8 | Not Specified | To evaluate antioxidant potential | derpharmachemica.com |
| 5-amino-1,3,4-thiadiazole appended isatins | Not Specified | Not Specified | To probe and compare binding modes | nih.govrsc.org |
Medicinal Chemistry and Drug Discovery Perspectives
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde as a Lead Scaffold
In drug discovery, a "lead scaffold" refers to a core molecular structure that serves as a foundation for developing new drug candidates. The 1,3,4-thiadiazole (B1197879) ring system is a well-established and valuable scaffold in medicinal chemistry, recognized for its favorable physicochemical and pharmacokinetic properties. nih.gov This heterocyclic nucleus is a component of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov The compound this compound embodies such a scaffold, providing a framework that can be systematically modified to generate a library of derivatives for biological screening. The presence of both the thiadiazole and pyridine (B92270) rings offers multiple points for chemical modification, allowing for the fine-tuning of its properties to achieve desired therapeutic effects. For instance, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were developed as novel macrofilaricidal compounds, demonstrating the utility of the pyridinyl-thiadiazole core in generating potent drug candidates. nih.gov
A pharmacophore is a set of steric and electronic features in a molecule that is necessary for biological activity. The this compound scaffold possesses a dual pharmacophoric nature, meaning it contains two distinct regions that can interact with biological targets.
The Pyridine Ring: The pyridine ring is a common feature in many drugs. It is a bioisostere of a phenyl ring but contains a nitrogen atom that can act as a hydrogen bond acceptor. This feature allows it to form specific interactions with target proteins, enhancing binding affinity. The nitrogen also influences the electronic properties of the ring, which can be crucial for activity.
The 1,3,4-Thiadiazole Ring: This five-membered heterocycle is considered a "privileged" structure in medicinal chemistry. It is known to participate in hydrogen bonding and other non-covalent interactions. nih.gov The thiadiazole ring itself is associated with a broad spectrum of pharmacological activities. nih.gov The importance of this scaffold is highlighted in studies where its replacement with an isosteric 1,3,4-oxadiazole (B1194373) ring led to a dramatic decrease in anticancer activity, confirming the thiadiazole's key role in the compound's pharmacological properties. mdpi.com
The combination of these two distinct pharmacophoric units within a single, relatively rigid framework creates a molecule with unique potential for interacting with multiple sites on a biological target or even multiple targets.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to create new molecules with improved properties while retaining biological activity. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a different, structurally distinct scaffold that maintains the essential 3D arrangement of key functional groups. scispace.com Bioisosteric replacement is a more subtle approach where a specific functional group or substituent is exchanged for another with similar physical or chemical properties. nih.gov
These strategies are highly relevant to the this compound scaffold. For example, a medicinal chemist might "hop" from the pyridine-thiadiazole scaffold to a pyridine-oxadiazole or a pyridine-triazole scaffold to explore novel chemical space or circumvent existing patents.
A clear example of bioisosteric replacement is seen in the development of anticancer agents, where researchers compared 1,3,4-thiadiazole derivatives with their 1,3,4-oxadiazole counterparts. The results demonstrated that while the oxadiazole is a classic bioisostere of the thiadiazole, the substitution resulted in a significant loss of potency, underscoring the critical contribution of the sulfur atom in the thiadiazole ring for that specific biological target. mdpi.com Similarly, in a series of potential macrofilaricides, various heterocyclic cores, including different isomers of thiadiazole and oxadiazole, were evaluated, showing that the 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole cores had distinct activity profiles. nih.gov
| Strategy | Description | Example with Thiadiazole Scaffold |
| Scaffold Hopping | Replacing the core molecular framework with a structurally different one while preserving the 3D orientation of key binding groups. scispace.com | Replacing the central pyridine-thiadiazole core with a pyrimidine-thiazole structure to alter properties but maintain receptor interaction points. |
| Bioisosteric Replacement | Exchanging a functional group with another that has similar physicochemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. nih.gov | Substituting the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole ring, a common bioisosteric pair, to modulate activity. mdpi.com |
Strategies for Lead Compound Identification and Optimization
Identifying and optimizing lead compounds are crucial steps in the drug discovery pipeline. nih.gov For a scaffold like this compound, these processes involve a combination of computational and experimental methods.
Computer-Aided Drug Design (CADD) plays a significant role in the initial stages. upenn.edu Techniques such as virtual screening can be used to computationally screen large libraries of virtual compounds based on the thiadiazole-pyridine scaffold against a specific biological target. This helps prioritize which derivatives to synthesize and test in the lab, saving time and resources. upenn.edu
Once initial "hits" are identified, lead optimization begins. This iterative process involves synthesizing and testing a series of analogues to improve properties like potency, selectivity, and metabolic stability. For the this compound scaffold, optimization strategies could include:
Modification of the Aldehyde Group: The aldehyde is a reactive functional group. It could be converted to other functionalities like an oxime, hydrazone, or a Schiff base to create new derivatives with different biological profiles.
Substitution on the Pyridine Ring: Adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to different positions on the pyridine ring can modulate the molecule's electronic properties and its interactions with the target.
Substitution on the Thiadiazole Ring: While the parent compound is substituted at the 2-position of the thiadiazole, derivatives can be designed with substituents at the 5-position if the synthetic route is altered.
This systematic approach of synthesis and testing, guided by structure-activity relationships (SAR), allows for the refinement of the initial hit into a viable drug candidate. nih.gov
Fragment-Based Drug Design (FBDD) Applications
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-molecular-weight chemical fragments that bind weakly to a biological target. researchgate.netnih.gov These fragments are then grown or linked together to produce a more potent lead compound. nih.gov
The this compound scaffold is well-suited for a hypothetical FBDD approach. The molecule can be deconstructed into its core fragments:
Fragment 1: A pyridine-aldehyde fragment (e.g., nicotinaldehyde).
Fragment 2: A 1,3,4-thiadiazole fragment.
In an FBDD campaign, a library containing these and similar fragments would be screened against a target protein using sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). If both fragments show binding to adjacent sites on the target, they can be chemically linked to recreate the original scaffold or a novel analogue, which would be expected to have a much higher binding affinity. This strategy offers an efficient path to developing highly potent and specific inhibitors. researchgate.netnih.gov
Rational Design of Derivatives with Enhanced Potency and Selectivity
Rational design involves using the structural knowledge of a biological target and a lead compound to design more potent and selective analogues. nih.gov This approach has been successfully applied to thiadiazole-containing compounds.
For instance, in the development of new anticancer agents, researchers designed and synthesized a series of 1,3,4-thiadiazole derivatives with the goal of inhibiting human dihydrofolate reductase (hDHFR). nih.gov By systematically modifying the substituents on a related thiazole (B1198619) scaffold, they were able to produce compounds with significantly improved potency and selectivity against cancer cells compared to the reference drug Methotrexate. nih.gov
Another study focused on designing N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives as dual inhibitors of EGFR/HER-2 for cancer treatment. mdpi.com The design strategy involved linking the 1,3,4-thiadiazole core to a 6,7-dimethoxyquinoline (B1600373) moiety. This rational approach led to the identification of compounds with potent inhibitory activity in the nanomolar range.
The key to rational design is the establishment of a clear Structure-Activity Relationship (SAR). The table below illustrates a hypothetical SAR study based on modifying the this compound scaffold, drawing on principles from published research on similar compounds. mdpi.com
| Base Scaffold | R-Group Modification | Target | Result |
| 5-(Aryl)-1,3,4-thiadiazole | Replacement of H with 4-chlorophenyl at position 5 | MCF-7 Breast Cancer Cells | Boosted cytotoxic activity. mdpi.com |
| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Addition of an N-linked 4-(2-ethoxyphenyl)piperazinyl acetamide (B32628) group | MCF-7 Breast Cancer Cells | High cytotoxic activity and selectivity against cancer cells. mdpi.com |
| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Addition of an N-linked 4-benzylpiperidinyl acetamide group | HepG2 Liver Cancer Cells | Highest activity and induction of apoptosis. mdpi.com |
These examples demonstrate that by understanding the molecular interactions between the thiadiazole scaffold and its target, medicinal chemists can rationally design new derivatives with optimized potency and a better selectivity profile, which are critical attributes for a successful therapeutic agent. nih.gov
Supramolecular Chemistry of 5 1,3,4 Thiadiazol 2 Yl Nicotinaldehyde Derivatives
Investigation of Non-Covalent Interactions in Crystal Structures
The crystal architecture of organic compounds is governed by a variety of non-covalent interactions. For derivatives of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde, a combination of hydrogen bonds, π-π stacking, and other weak interactions are anticipated to play a significant role in their solid-state structures. Analysis of closely related compounds provides insight into the specific interactions that are likely to be present.
Hydrogen Bonding Networks
Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, making them a powerful tool in crystal engineering. In the case of 1,3,4-thiadiazole (B1197879) derivatives, the nitrogen atoms of the thiadiazole and pyridine (B92270) rings are potential hydrogen bond acceptors, while any N-H or O-H groups present in the molecule or co-crystallized solvents can act as donors.
In the crystal structure of the closely related compound, 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine, intermolecular N-H···N hydrogen bonds are observed. nih.gov These interactions link the amine group of one molecule to the pyridine nitrogen of an adjacent molecule, forming a two-dimensional supramolecular network. nih.gov Similarly, in cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) with carboxylic acids, strong O-H···N and N-H···O hydrogen bonds lead to the formation of heterodimers. rsc.org For this compound, the aldehyde group is a potential hydrogen bond acceptor, and in the presence of suitable donors, C-H···O interactions may also contribute to the crystal packing. Theoretical studies on related benzimidazole (B57391) derivatives have highlighted the significance of N-H···O hydrogen bonds in the formation of dimers. nih.gov
The following table summarizes representative hydrogen bond interactions observed in related 1,3,4-thiadiazole structures.
| Donor | Acceptor | Interaction Type | Resulting Motif | Reference |
| N-H (amine) | N (pyridine) | Intermolecular | 2D Framework | nih.gov |
| O-H (acid) | N (thiadiazole) | Intermolecular | Heterodimer | rsc.org |
| N-H (amine) | O (carbonyl) | Intermolecular | Heterodimer | rsc.org |
| N-H | O | Intermolecular | Dimer | nih.gov |
π-π Stacking Interactions
Aromatic and heteroaromatic rings, such as the pyridine and 1,3,4-thiadiazole moieties in the title compound, can engage in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are crucial for the stabilization of crystal structures. The geometry of these interactions can vary from face-to-face to edge-to-face arrangements.
In the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine cocrystals, weak π-π stacking interactions between benzene (B151609) rings and between naphthalene (B1677914) rings (from the co-former) are observed, with ring-centroid separations of approximately 3.9 Å. rsc.org Studies on other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives, which are isoelectronic to 1,3,4-thiadiazoles, have also revealed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions. nih.gov The dihedral angle between the thiadiazole and pyridine rings is a key parameter influencing the potential for intramolecular and intermolecular π-π stacking. In 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine, the two independent molecules in the asymmetric unit exhibit different dihedral angles of 18.2 (2)° and 30.3 (2)°. nih.gov
The table below presents data on π-π stacking interactions in related compounds.
| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |
| Benzene-Benzene | 3.936 (3) | - | rsc.org |
| Naphthalene-Naphthalene | 3.936 (3) | - | rsc.org |
| Thiadiazole-Pyridine | - | 18.2 (2) | nih.gov |
| Thiadiazole-Pyridine | - | 30.3 (2) | nih.gov |
Anion-π and C-H···π Interactions
Anion-π interactions, which occur between an anion and the electron-deficient face of a π-system, are a more recently understood non-covalent force. The pyridine and 1,3,4-thiadiazole rings, being electron-deficient, are potential candidates for such interactions, particularly when the molecule is protonated or in the presence of anionic species. Theoretical studies have shown that the interaction energies of halides with π-systems like triazine can be significant. bldpharm.com In the solid state, these interactions can be a controlling factor in the crystal packing, as seen in complexes of a tetrazine-based receptor with iodide and triiodide anions. acs.org
Self-Assembly Phenomena and Directed Architectures
The specific and directional nature of the non-covalent interactions discussed above allows for the programmed self-assembly of this compound derivatives into well-defined supramolecular architectures. The interplay between strong hydrogen bonds and weaker π-π and C-H···π interactions can lead to the formation of one-, two-, or three-dimensional networks.
For instance, the N-H···N hydrogen bonds in 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine direct the formation of a 2D framework. nih.gov In other systems, such as adamantane-1,3,4-thiadiazole hybrids, strong N-H···N hydrogen bonds lead to the formation of 1D supramolecular constructs. nih.govchemicalbook.com The specific architecture adopted will be highly dependent on the substitution pattern of the derivative and the crystallization conditions. The aldehyde functionality in this compound offers a site for further chemical modification, which can be used to introduce other functional groups capable of directing the self-assembly process through different non-covalent interactions.
Crystal Engineering for Targeted Material Properties
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. By understanding and controlling the non-covalent interactions at the molecular level, it is possible to engineer the bulk properties of materials. For derivatives of this compound, this approach can be used to target specific properties such as solubility, stability, and optical or electronic characteristics.
The formation of cocrystals is a common strategy in crystal engineering. By co-crystallizing an active pharmaceutical ingredient (API) with a benign co-former, it is possible to modify its physicochemical properties without altering its chemical structure. The hydrogen bonding capabilities of the thiadiazole and pyridine rings in this compound make it a good candidate for cocrystal formation with a variety of co-formers, such as carboxylic acids. rsc.org
Furthermore, the π-electronic nature of the molecule suggests potential applications in materials science. The emission properties of metal-organic frameworks (MOFs) can be influenced by π-π stacking interactions between aromatic linkers. By analogy, controlling the stacking of the pyridine and thiadiazole rings through crystal engineering could be a viable strategy for tuning the photoluminescent properties of solid-state materials based on this scaffold. The synthesis of various derivatives and a systematic study of their crystal structures are essential steps towards achieving this goal.
Q & A
Q. What are the standard synthetic routes for 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling reactions between nicotinaldehyde precursors and 1,3,4-thiadiazole derivatives. For example, thiadiazole intermediates are often prepared via cyclization of thiosemicarbazides or via the Pinner reaction using nitriles and hydrogen sulfide . Characterization relies on 1H/13C NMR to confirm regioselectivity (e.g., thiadiazole C-2 substitution) and FTIR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons from the pyridine and thiadiazole rings (δ 7.5–9.0 ppm). Coupling patterns distinguish substituent positions .
- 13C NMR : Aldehyde carbon appears at ~190 ppm, with thiadiazole carbons between 150–170 ppm and pyridine carbons at 120–140 ppm .
- FTIR : Confirm aldehyde (1700 cm⁻¹) and thiadiazole C=N (1600–1650 cm⁻¹) stretches .
Q. How does the aldehyde group influence reactivity in further derivatization?
Methodological Answer: The aldehyde enables Schiff base formation with amines (e.g., hydrazines, aromatic amines) under mild conditions (ethanol, rt), producing imine-linked derivatives for biological screening. For example, condensation with indole-3-aldehyde yields bioactive imines . Reductive amination (NaBH₄) or nucleophilic addition (Grignard reagents) are also feasible but require anhydrous conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound amid conflicting reports on cyclization efficiency?
Methodological Answer: Conflicting cyclization yields (e.g., 68–88% in thiadiazole syntheses ) often stem from solvent polarity and catalyst choice. Dry ethanol or DMF improves solubility, while p-toluenesulfonic acid (PTSA) catalyzes dehydrative cyclization. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates and purity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts.
Q. How to resolve discrepancies in NMR data for thiadiazole-containing derivatives?
Methodological Answer: Unexpected splits in thiadiazole proton signals (e.g., δ 8.2–8.5 ppm) may arise from rotamers or hydrogen bonding . Use variable-temperature NMR (VT-NMR) to assess dynamic effects. For example, cooling to −20°C can coalesce split signals, confirming conformational flexibility . Compare with computational models (DFT) to validate chemical shift assignments .
Q. What mechanistic insights explain the biological activity of derivatives against pathogens like Leishmania?
Methodological Answer: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the thiadiazole ring show enhanced anti-parasitic activity by inhibiting trypanothione reductase , a key enzyme in parasite redox homeostasis. In vitro assays (IC₅₀) using promastigote cultures and molecular docking (PDB: 2W0H) identify binding interactions . Structure-activity relationships (SAR) reveal that bulkier substituents (e.g., benzylthio) reduce efficacy due to steric hindrance .
Q. What computational strategies predict the stability of this compound in aqueous media?
Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model hydrolysis of the aldehyde group. Solubility parameters (logP) calculated via COSMO-RS indicate poor aqueous stability (logP ~2.5), necessitating prodrug strategies (e.g., acetal protection). DFT studies (B3LYP/6-31G*) assess electron density at the aldehyde carbon to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
